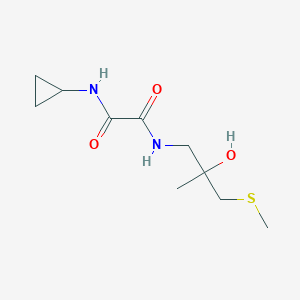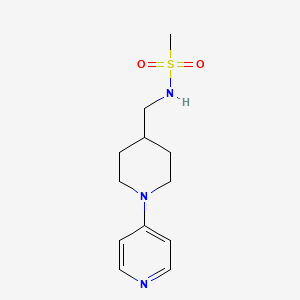
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The residue was dissolved in methanol, and concentrated hydrochloric acid was added, and then the resulting mixture was stirred at 40° C. for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors, fulfilling the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Researchers have explored various chemical synthesis methods and properties of related compounds. For instance, the study of relayed proton brakes in derivatives shows the significant deceleration of rotation rates around specific bonds through a relayed brake mechanism, highlighting the compound's potential in chemical synthesis and material science (Furukawa et al., 2020). Additionally, the development of nicotinium methane sulfonate from nicotine and methane sulfonic acid demonstrates its role as a bio-renewable protic ionic liquid with dual acid and base functional groups, showing promise in green chemistry applications (Tamaddon & Azadi, 2018).
Molecular and Supramolecular Structures
The investigation into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives reveals insights into their potential for metal coordination, offering avenues for developing new materials or catalysts (Jacobs et al., 2013). This research underscores the versatility of such compounds in facilitating diverse chemical reactions and forming complex structures.
Catalytic and Synthetic Applications
Several studies focus on the catalytic and synthetic applications of sulfonamide derivatives. For example, the use of methanesulfonic acid and sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives under mild conditions illustrates the compound's utility in organic synthesis (Niknam et al., 2006). Similarly, the development of base-free transfer hydrogenation of ketones using specific precatalysts highlights the potential for efficient and environmentally friendly chemical processes (Ruff et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives have shown a wide variety of biological activities . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the Piperidine derivatives .
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on similar compounds could include further development of these compounds for their potential use in various applications such as drug development, catalysis, and material science. Additionally, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)14-10-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSGSBVQZOXOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

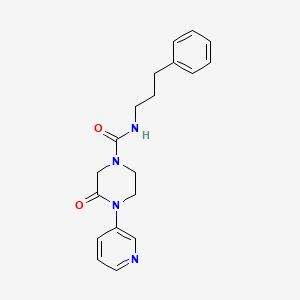
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
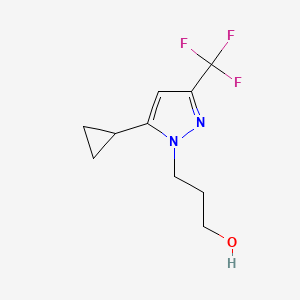
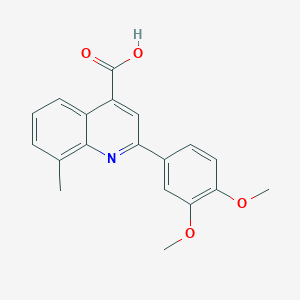
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
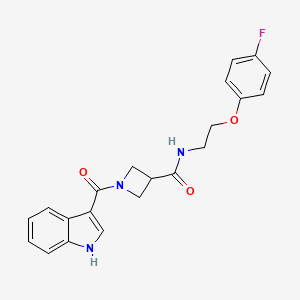
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
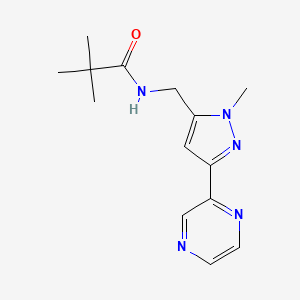
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

